Ethyl cyanoglyoxylate-2-oxime Ethyl cyanoglyoxylate-2-oxime
Brand Name: Vulcanchem
CAS No.: 3849-21-6
VCID: VC21537169
InChI: InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4+
SMILES: CCOC(=O)C(=NO)C#N
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol

Ethyl cyanoglyoxylate-2-oxime

CAS No.: 3849-21-6

VCID: VC21537169

Molecular Formula: C5H6N2O3

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl cyanoglyoxylate-2-oxime - 3849-21-6

Description

Ethyl cyanoglyoxylate-2-oxime, with the CAS number 3849-21-6, is a versatile chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is an oxime derivative of ethyl cyanoacetate, featuring both a cyano group and an oxime functional group, which makes it a valuable building block in synthetic chemistry .

Applications in Organic Synthesis

Ethyl cyanoglyoxylate-2-oxime is primarily used as a building block in peptide synthesis. It serves as a reactive intermediate, allowing the introduction of a cyano (CN) group and a ketone carbonyl group (C=O) into the peptide chain. This functionality is valuable for creating peptides with desired properties, such as increased stability or specific binding interactions with other molecules .

Reaction Mechanism

The reaction mechanism typically involves condensation with an amino acid ester, forming a new peptide bond and eliminating the ethyl group (CH₃CH₂-) and the hydroxyl group (OH) from the oxime. The resulting product is a new amino acid derivative with the cyano and ketone functionalities incorporated into the peptide chain.

Biological Activity and Medicinal Applications

Ethyl cyanoglyoxylate-2-oxime exhibits notable biological activity, particularly in anti-proliferation assays. It has been utilized to synthesize sulfonate esters that demonstrate potential anti-cancer properties. The compound's ability to inhibit cell growth suggests its applicability in medicinal chemistry and drug development .

Anti-Proliferation Effects

Studies have shown that derivatives synthesized from ethyl cyanoglyoxylate-2-oxime exhibit cytostatic effects, minimizing cell growth without completely killing cells. The IC₅₀ values for some of these derivatives range between 36.5 µg/mL and 233.5 µg/mL, indicating their potential as therapeutic agents .

CompoundIC₅₀ Value (µg/mL)
NpsPipOx51
NpsPhCNNot specified
TsPhOX93.8
TsPipOx233.5

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
Ethyl CyanoacetateContains a cyano groupPrecursor for ethyl cyanoglyoxylate-2-oxime
1-HydroxybenzotriazoleContains benzotriazole structureKnown for explosive properties; less stable than ethyl cyanoglyoxylate-2-oxime
Ethyl Cyanoglyoxylate-2-oximeContains cyano and oxime groupsStable under thermal conditions; effective in peptide synthesis
CAS No. 3849-21-6
Product Name Ethyl cyanoglyoxylate-2-oxime
Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
IUPAC Name ethyl (2E)-2-cyano-2-hydroxyiminoacetate
Standard InChI InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4+
Standard InChIKey LCFXLZAXGXOXAP-QPJJXVBHSA-N
Isomeric SMILES CCOC(=O)/C(=N/O)/C#N
SMILES CCOC(=O)C(=NO)C#N
Canonical SMILES CCOC(=O)C(=NO)C#N
Synonyms 3849-21-6;Ethylcyanoglyoxylate-2-oxime;Ethylcyano(hydroxyimino)acetate;Ethyl2-cyano-2-(hydroxyimino)acetate;Ethylisonitrosocyanoacetate;Ethylcyanoglyoxalate-2-oxime;SBB007937;Ethyl(hydroxyimino)cyanoacetate;Ethyloximinocyanoacetate;Aceticacid,cyano(hydroxyimino)-,ethylester;Oxyma;LCFXLZAXGXOXAP-QPJJXVBHSA-N;ethyl(2E)-cyano(hydroxyimino)acetate;Ethyl(2E)-cyano(hydroxyimino)ethanoate;(E)-ethyl2-cyano-2-(hydroxyimino)acetate;ethyl-cyanoacetate;PubChem21633;2-Ethyloximinocyanocaetate;Ethylcyanoglyoxylateoxime;AC1O46QV;Ethylcyanoglyoxalate2-oxime;Ethylcyano(isonitroso)acetate;233412_ALDRICH;ethylcyano(hydroxyimino)formate;MolPort-000-679-504
PubChem Compound 6400537
Last Modified Aug 15 2023

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